2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound that features a benzylthio group, a chlorophenylsulfonyl group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.
Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzylthio Group: The final step involves the nucleophilic substitution of the azetidinone with benzylthiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenylsulfonyl group can be reduced to a chlorophenyl group.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Chlorophenyl derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, while the chlorophenylsulfonyl group can interact with various receptors and enzymes. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)ethanone
- 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
Uniqueness
2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound features a benzylthio group and a 4-chlorophenyl sulfonyl moiety attached to an azetidine ring. This unique combination contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several important biological activities:
- Antimicrobial Activity : Studies have shown that related compounds demonstrate moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases. Compounds with similar structures have shown significant AChE inhibition, suggesting potential therapeutic applications .
- Binding Interactions : Fluorescence measurements have indicated that these compounds can effectively bind to bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetics and bioavailability .
Antimicrobial Activity
A series of synthesized compounds bearing similar structural motifs were tested for antimicrobial efficacy. The results indicated that:
Compound | Bacterial Strain | Activity Level |
---|---|---|
7l | Salmonella typhi | Strong |
7m | Bacillus subtilis | Moderate |
7n | Other strains | Weak to Moderate |
These findings suggest that the presence of both the benzylthio and sulfonyl groups enhances the antimicrobial properties of the compound .
Enzyme Inhibition
Inhibition studies revealed that several derivatives of this compound exhibited potent AChE inhibitory activity. The following table summarizes the IC50 values for selected compounds:
Compound ID | IC50 (µM) | Target Enzyme |
---|---|---|
7p | 0.38 | AChE |
7q | 0.59 | Butyrylcholinesterase (BChE) |
These results indicate that modifications in the structure can lead to enhanced enzyme inhibition, making these compounds promising candidates for further development in treating conditions like Alzheimer's disease .
Case Studies
One notable study involved the synthesis and evaluation of a series of related compounds, where it was found that:
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQQHDQICZESBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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